Benzo[c]phenanthren-5-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38063-26-2 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[c]phenanthren-5-ol |
InChI |
InChI=1S/C18H12O/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11,19H |
InChI Key |
UMOJHXIEHWBCOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for Benzo C Phenanthren 5 Ol and Its Derivatives
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies offer a direct and often efficient means to form the fused ring system of benzo[c]phenanthrenes. These methods typically involve the formation of a key carbon-carbon bond to close the final ring.
A prominent method for synthesizing the benzo[c]phenanthrene (B127203) skeleton involves the acid-catalyzed intramolecular cyclization of phenylnaphthalenylacetic acid derivatives. This approach leverages the reactivity of the carboxylic acid or its activated form to effect an electrophilic aromatic substitution onto the adjacent naphthalene (B1677914) ring.
Acid-Catalyzed Cyclization of Phenylnaphthalenylacetic Acid Derivatives
Polyphosphoric Acid (PPA) Mediated Cyclizations
Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a strong acid and a dehydrating agent. ccsenet.orgresearchgate.net Its high viscosity and ability to promote cyclization reactions make it particularly suitable for the synthesis of polycyclic aromatic compounds. nih.govnih.govbeilstein-journals.org In the context of benzo[c]phenanthrene synthesis, PPA facilitates the intramolecular acylation of phenylnaphthalenylacetic acids to yield the corresponding ketones, which can then be converted to the target benzo[c]phenanthren-5-ol. researchgate.net The reaction proceeds by activating the carboxylic acid group, which then undergoes an electrophilic attack on the electron-rich naphthalene ring, leading to the formation of the new six-membered ring. researchgate.net
Table 1: PPA-Mediated Cyclization Reactions
| Precursor | Product | Conditions | Yield |
|---|---|---|---|
| Phenylnaphthalenylacetic acid | Benzo[c]phenanthren-5-one | PPA, heat | Moderate to good |
Trifluoroacetic Acid (TFA) - Trifluoroacetic Anhydride (B1165640) (TFAA) Mixtures in Cyclization Reactions
A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) provides a potent medium for effecting intramolecular cyclizations. taylorandfrancis.comresearchgate.net TFAA acts as a powerful dehydrating agent and activates the carboxylic acid by forming a mixed anhydride, which is a highly reactive acylating agent. wikipedia.orgsigmaaldrich.comsolvay.com This increased electrophilicity facilitates the ring closure onto the naphthalene nucleus under milder conditions compared to PPA. This method is often preferred when sensitive functional groups are present in the molecule. taylorandfrancis.com
Observations of Dimeric Intermolecular Condensation Products during Cyclization Attempts
Under certain reaction conditions, particularly with high concentrations of starting material or less effective cyclization promoters, the formation of dimeric and polymeric intermolecular condensation products can be a significant side reaction. This occurs when the activated carboxylic acid of one molecule reacts with the naphthalene ring of another molecule instead of undergoing intramolecular cyclization. The formation of these byproducts can be minimized by employing high-dilution conditions and efficient activating agents.
Precursor Synthesis Strategies
The successful synthesis of this compound via intramolecular cyclization is highly dependent on the efficient preparation of the requisite phenylnaphthalenylacetic acid precursors. Key starting materials for these precursors include (2-bromonaphthalen-1-yl)acetonitrile and 1-bromo-2-naphthylaldehyde derivatives.
The synthesis of (2-bromonaphthalen-1-yl)acetonitrile can be achieved from 2-methylnaphthalene (B46627). nih.gov The process involves the bromination of 2-methylnaphthalene to yield 1-bromo-2-methylnaphthalene, followed by a subsequent bromination to give 1-bromo-2-(bromomethyl)naphthalene. nih.gov Finally, treatment with a cyanide source, such as potassium cyanide in dimethyl sulfoxide (B87167), affords the desired (1-bromonaphthalen-2-yl)acetonitrile. nih.gov
Alternatively, 1-bromo-2-naphthylaldehyde derivatives can serve as precursors. These can be prepared from 2-naphthol (B1666908) through bromination to yield 1-bromo-2-naphthol, followed by functional group manipulation to introduce the aldehyde moiety. chemicalbook.comgoogle.comslideshare.netnih.gov The direct bromination of naphthalene primarily yields 1-bromonaphthalene. orgsyn.orgwikipedia.org
Photocyclization Procedures for Benzo[c]phenanthrene Ring Systems
Photocyclization offers a distinct and powerful method for the synthesis of phenanthrenes and their derivatives, including the benzo[c]phenanthrene scaffold. beilstein-journals.orgbeilstein-journals.orgacs.org This approach typically involves the irradiation of a stilbene-like precursor, leading to an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. beilstein-journals.org Subsequent oxidation, often in the presence of an oxidizing agent like iodine, furnishes the aromatic phenanthrene (B1679779) ring system. beilstein-journals.org This method is valued for its often mild reaction conditions and the ability to construct complex aromatic systems in a single step. beilstein-journals.orgresearchgate.net The synthesis of functionalized benzo[c]phenanthrenes can be achieved through the photocyclization of appropriately substituted diarylethylenes. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (1-Bromonaphthalen-2-yl)acetonitrile |
| (2-bromonaphthalen-1-yl)acetonitrile |
| 1-Bromo-2-(bromomethyl)naphthalene |
| 1-Bromo-2-methylnaphthalene |
| 1-Bromo-2-naphthol |
| 1-Bromo-2-naphthylaldehyde |
| 1-Bromonaphthalene |
| 2-Methylnaphthalene |
| 2-Naphthol |
| Benzo[c]phenanthrene |
| This compound |
| Benzo[c]phenanthren-5-one |
| Naphthalene |
| Phenylnaphthalenylacetic acid |
| Polyphosphoric acid |
| Trifluoroacetic acid |
Regioselective Annulation Strategies (e.g., Ring-Closing Metathesis)
Regioselective annulation provides a powerful means to build cyclic structures with precision. Ring-Closing Metathesis (RCM) has emerged as a key strategy for synthesizing a wide range of unsaturated rings, including the precursors to complex aromatic systems. wikipedia.org RCM is a metal-catalyzed reaction that involves the intramolecular metathesis of a diene (or enyne) to form a cycloalkene and a small volatile byproduct, such as ethylene. wikipedia.orgorganic-chemistry.org The reaction is often driven to completion by the removal of this gaseous byproduct. organic-chemistry.org
A recently developed strategy for phenanthrenes and 1-hydroxyphenanthrenes utilizes an aromatization-assisted Ring-Closing Metathesis (RCM). nih.gov This pathway offers rapid access to diverse, functionalized phenanthrene derivatives. The general approach involves:
Vinylation of 1-bromo-2-naphthaldehyde (B104117) derivatives. nih.gov
Subsequent Barbier allylation to create diene precursors. nih.gov
A one-pot RCM and dehydration step to yield the phenanthrene product. nih.gov
For the synthesis of hydroxylated derivatives, corresponding keto analogues of the diene precursors are used. These undergo RCM, and the final aromatic ring is formed through an aromatization-driven keto-enol tautomerism to yield the stable 1-hydroxyphenanthrene. nih.gov The versatility of RCM allows for the synthesis of 5- to 30-membered rings and various heterocycles. organic-chemistry.org
Table 1: Key Features of Ring-Closing Metathesis (RCM)
| Feature | Description | References |
|---|---|---|
| Reaction Type | Intramolecular olefin metathesis to form cyclic alkenes. | wikipedia.org |
| Catalysts | Typically ruthenium-based (e.g., Grubbs catalysts) or molybdenum-based complexes. | organic-chemistry.org |
| Key Intermediate | A metallacyclobutane intermediate facilitates the alkene exchange. | wikipedia.orgorganic-chemistry.org |
| Driving Force | Formation of volatile ethylene, which is removed from the reaction mixture. | organic-chemistry.org |
| Application | Synthesis of 5- to 30-membered rings, polycycles, and heterocycles. Used for complex targets like the Hepatitis C protease inhibitor BILN-2061. | organic-chemistry.orgorgsyn.org |
Gold(III) Catalyzed Intramolecular Diels-Alder Reactions for Hydroxyphenanthrene Derivatives
Gold catalysis has proven to be a highly effective tool for orchestrating complex cyclization cascades. Specifically, Gold(III) has been used to catalyze intramolecular Diels-Alder reactions to produce hydroxyphenanthrenes and other polynuclear aromatic hydroxyl compounds. researchgate.netresearchgate.net
This methodology relies on the synthesis of specialized precursors, typically 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives. researchgate.netresearchgate.net These precursors are prepared via an indium-mediated propargylation of appropriate β-furyl-α,β-unsaturated aldehydes. researchgate.net The furan (B31954) moiety acts as the diene in the subsequent Diels-Alder reaction. Upon exposure to a Gold(III) catalyst, the enyne system undergoes a cyclization cascade. The reaction is believed to proceed through the gold-catalyzed activation of the alkyne, which facilitates the intramolecular [4+2] cycloaddition. beilstein-journals.org The resulting oxygen-bridged intermediate then undergoes aromatization to furnish the final hydroxyphenanthrene product. This method provides a short and generalized route to these valuable compounds. researchgate.netresearchgate.net
Table 2: Gold(III)-Catalyzed Synthesis of Hydroxyphenanthrene Derivatives
| Precursor Type | Catalyst System | Reaction Type | Product | References |
|---|---|---|---|---|
| 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives | AuCl3 | Intramolecular Diels-Alder | Hydroxyphenanthrenes | researchgate.netresearchgate.net |
| Dienynes with alkoxy groups | Et3PAuCl/AgSbF6 | Intermolecular hetero-dehydro Diels-Alder | Tetrasubstituted pyridines | beilstein-journals.org |
Cross-Coupling and Cyclization Sequences
Sequential reactions that combine the power of cross-coupling for C-C bond formation with a subsequent cyclization step are a cornerstone of modern PAH synthesis.
Suzuki Cross-Coupling Followed by Cyclization to Benzo[c]phenanthrenes
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds. youtube.com It typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) species. youtube.com This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids. youtube.com
In the context of benzo[c]phenanthrene synthesis, a Suzuki coupling can be employed to construct a key biaryl precursor, which is then subjected to a ring-closing reaction. For example, a dihaloarene can be coupled with a suitable cyclic diarylborinic acid in a twofold Suzuki-Miyaura reaction to create benzannulated systems. nih.gov A plausible route to a benzo[c]phenanthrene could involve the Suzuki coupling of a 1-halonaphthalene derivative with a 2-halophenylboronic acid. The resulting 1-(2'-halophenyl)naphthalene intermediate would then undergo an intramolecular cyclization, such as a palladium-catalyzed C-H activation or a classic Friedel-Crafts reaction, to form the final fused ring of the benzo[c]phenanthrene core.
Heck Coupling and Oxidative Photocyclization for Benzo[c]phenanthrene Ketone Synthesis
The Heck reaction is another palladium-catalyzed cross-coupling method, typically used to couple an unsaturated halide with an alkene. This can be adapted to synthesize stilbene-type precursors necessary for photocyclization. The synthesis of a benzo[c]phenanthrene ketone could be envisioned by first performing a Heck coupling between a bromo- or iodo-benzophenone derivative and a vinylnaphthalene.
The resulting stilbene-like intermediate is then subjected to oxidative photocyclization. This reaction, a type of pericyclic reaction, involves a light-induced 6π-electrocyclization to form a dihydrophenanthrene intermediate. This intermediate is not isolated but is oxidized in situ by an oxidizing agent (like iodine or air) to aromatize the newly formed ring, yielding the stable benzo[c]phenanthrene ketone. This ketone can then be readily reduced to the target this compound. Intramolecular palladium-mediated arylation offers a related, non-photochemical alternative to form benzo-fused systems. capes.gov.br
Thermolytic Approaches
High-temperature gas-phase reactions provide a unique environment for transformations that are inaccessible in solution.
Flash Vacuum Pyrolysis (FVP) Techniques for Polycyclic Systems
Flash Vacuum Pyrolysis (FVP) is a technique where a substrate is sublimed under high vacuum (e.g., 10⁻³–10⁻⁵ hPa) through a very hot quartz tube (400–1100 °C). wikipedia.orgacs.org The short contact time in the hot zone (milliseconds) and the low pressure minimize bimolecular reactions, favoring unimolecular transformations like rearrangements, fragmentations, or cyclizations. wikipedia.orgresearchgate.net The products are then rapidly condensed and collected on a cold trap. wikipedia.org
FVP is an extremely useful method for preparing complex polycyclic aromatic hydrocarbons (PAHs), including bowl-shaped geodesic PAHs and even fullerenes, from rationally designed precursors. researchgate.net While the yields can be low, the technique allows for the synthesis of compounds that are difficult to obtain otherwise. researchgate.netresearchgate.net For the synthesis of benzo[c]phenanthrenes, FVP could be used to induce cyclodehydrogenation of a suitable, less-fused aromatic precursor. researchgate.net By passing the precursor through the hot zone, intramolecular C-H bonds can be cleaved, leading to the formation of new C-C bonds and the expulsion of hydrogen gas to yield the more condensed and stable benzo[c]phenanthrene aromatic system.
Table 3: Overview of Flash Vacuum Pyrolysis (FVP)
| Parameter | Description | References |
|---|---|---|
| Principle | Intense, brief heating of a precursor in the gas phase under high vacuum. | wikipedia.org |
| Apparatus | A volatilization chamber, a heated quartz tube (hot zone), and a cold trap for product condensation. | wikipedia.orguq.edu.au |
| Conditions | Temperatures of 400-1100 °C; high vacuum (10-1 to 10-5 hPa); millisecond contact times. | acs.orgresearchgate.net |
| Applications | Synthesis of reactive intermediates, strained rings, and complex PAHs via unimolecular reactions. | wikipedia.orgresearchgate.net |
Other Synthetic Strategies for Benzo[c]phenanthrene Core Structures and Related Hydroxylated PAHs
Beyond direct functionalization, several powerful synthetic strategies are employed to construct the core benzo[c]phenanthrene skeleton and related hydroxylated polycyclic aromatic hydrocarbons (PAHs). These methods often involve the formation of key carbon-carbon bonds to build the fused ring system from simpler precursors.
Aryne Chemistry and Cycloaddition Reactions
Cycloaddition reactions that involve aryne intermediates offer a convergent and effective pathway for synthesizing polycyclic compounds featuring aromatic rings. epa.gov Arynes, highly reactive species characterized by a formal triple bond within an aromatic ring, can be generated through various methods, including the fluoride-promoted elimination of a triflate-silane precursor or the mechanochemical activation of a benzocyclobutene (BCB) core. nih.gov The mechanical force applied to a BCB mechanophore can induce a retro-[2+2] cycloaddition, yielding an aryne intermediate under mild conditions. nih.govresearchgate.net
Once generated, these arynes are versatile intermediates in the synthesis of complex aromatic structures. Key strategies include:
[4+2] Cycloadditions (Diels-Alder Reactions): Arynes can act as dienophiles in Diels-Alder reactions with suitable dienes. This approach is fundamental in building the polysubstituted benzene (B151609) rings that form part of the larger PAH framework.
Palladium-Catalyzed [2+2+2] Cycloadditions: This method allows for the combination of an aryne with two other unsaturated molecules, such as alkynes, to rapidly assemble a highly substituted benzene ring. This strategy is particularly valuable for creating the intricate substitution patterns found in complex PAHs. epa.gov
Trapping with Various Agents: Generated arynes can be efficiently trapped by a range of molecules, including furan, pyrazole, and azides, leading to diverse functionalized aromatic products. nih.gov
These cycloaddition strategies are pivotal in the construction of large PAHs, including those considered nano-sized graphene substructures. epa.gov
Transition Metal Catalyzed Arylations
Transition-metal catalysis, particularly with palladium, provides a powerful tool for the C-H arylation and cross-coupling reactions necessary to build the benzo[c]phenanthrene core. nih.govrsc.org These methods are advantageous for their efficiency and selectivity in forming aryl-aryl bonds.
A notable application is the development of a concise, high-yield, and regiospecific synthesis for 3-hydroxybenzo[c]phenanthrene. acs.orgnih.gov This strategy utilizes a palladium-catalyzed Suzuki cross-coupling reaction as the key step. The process begins with the coupling of 2-bromo-5-methoxybenzaldehyde (B1267466) and naphthalene-1-boronic acid. This reaction, catalyzed by a palladium complex, produces 2-(1-naphthyl)-5-methoxybenzaldehyde in nearly quantitative yield. nih.gov
The subsequent steps involve the transformation of the aldehyde group and an acid-catalyzed cyclization to form the phenanthrene ring system. The final step is the demethylation of the methoxy (B1213986) group using boron tribromide to yield the target phenol, 3-hydroxybenzo[c]phenanthrene. acs.orgnih.gov This multi-step synthesis highlights the utility of palladium catalysis in constructing complex PAHs from readily available starting materials.
Computational studies on the palladium-catalyzed C-H arylation of phenanthrene have revealed that the reaction proceeds through a sequence of transmetalation, carbometalation, and trans-β-hydrogen elimination. nih.gov In these reactions, additives like o-chloranil can play multiple roles, acting as a ligand, an oxidant, and a base to facilitate the catalytic cycle. nih.gov
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
| Suzuki Cross-Coupling | 2-bromo-5-methoxybenzaldehyde, Naphthalene-1-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(1-naphthyl)-5-methoxybenzaldehyde | 100% | nih.gov |
| Cyclization | 2-(1-Naphthyl)-5-methoxybenzaldehyde derivative | Methanesulfonic acid | 3-Methoxybenzo[c]phenanthrene | 61-64% | nih.gov |
| Demethylation | 3-Methoxybenzo[c]phenanthrene | Boron tribromide (BBr₃) | 3-Hydroxybenzo[c]phenanthrene | 98% | acs.org |
Table 1: Key steps in the palladium-catalyzed synthesis of 3-hydroxybenzo[c]phenanthrene.
Scholl Reactions
The Scholl reaction is a classic and powerful method for synthesizing polycyclic aromatic hydrocarbons through oxidative intramolecular aryl-aryl coupling. rsc.orgacs.org This reaction facilitates the formation of C-C bonds between two aromatic rings, typically using a combination of a Lewis acid and an oxidant. rsc.org It is one of the most important reactions for creating extended π-conjugated frameworks, such as those in nanographenes. rsc.orgresearchgate.net
Common reagents used to promote Scholl reactions include:
Lewis Acids: Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are frequently used, often at elevated temperatures. rsc.org
Oxidants: In combination with Brønsted or Lewis acids, oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or molybdenum(V) chloride (MoCl₅) are effective. rsc.orgresearchgate.net A common system is DDQ combined with trifluoromethanesulfonic acid (TfOH). thieme-connect.de
While highly effective, the Scholl reaction can be challenging to control. Potential issues include unexpected rearrangements, oligomerization, and halogenation, particularly under harsh conditions. acs.org The outcome can be sensitive to the substrate's electronic properties, steric strain in the product, and the specific reaction conditions (reagents, temperature). acs.orgacs.org Despite these challenges, rational substrate design can overcome issues of incomplete cyclization or rearrangement, enabling the synthesis of highly strained, nonplanar PAHs. thieme-connect.de For example, the inclusion of naphthalene subunits in a precursor was shown to direct the cyclization pathway and prevent undesired side reactions. thieme-connect.de
| Reagent System | Function | Typical Substrates | Notes | Reference |
| AlCl₃ / NaCl | Lewis Acid / Promoter | Benzoylnaphthalenes, Aryl Ketones | Classic conditions, often requires high temperatures. | rsc.orgresearchgate.net |
| FeCl₃ | Lewis Acid / Oxidant | Benzenoid Macrocycles, Polycyclic Precursors | Can lead to halogenated byproducts. | rsc.orgthieme-connect.de |
| DDQ / CF₃SO₃H (TfOH) | Oxidant / Brønsted Acid | Oligophenylenes, Extended Polyarenes | Powerful system for cyclodehydrogenation, effective at lower temperatures. | researchgate.netthieme-connect.de |
Table 2: Common reagent systems for the Scholl reaction.
Synthesis of Other Hydroxybenzo[c]phenanthrenes
The synthesis of specific isomers of hydroxybenzo[c]phenanthrene is crucial for studying their metabolic pathways and biological activities. acs.orgacs.org For instance, 3-hydroxybenzo[c]phenanthrene is a key intermediate for preparing the highly carcinogenic fjord-region diol epoxides of benzo[c]phenanthrene. nih.gov
A modern and efficient strategy for synthesizing 3-hydroxybenzo[c]phenanthrene involves a palladium-catalyzed cross-coupling reaction to form a 2-aryl-5-methoxybenzaldehyde intermediate. nih.gov This intermediate undergoes an acid-catalyzed cyclization, followed by demethylation with boron tribromide, to afford the final product in high yield. acs.orgnih.gov This method represents a significant improvement in terms of efficiency and regiospecificity. nih.gov
Historically, synthetic routes have been developed for all six possible isomers of hydroxybenzo[c]phenanthrene, allowing for systematic studies of their chemical and physical properties, such as ionization constants. acs.org These syntheses provide access to important reference compounds for metabolic studies, which have identified metabolites like the procarcinogenic trans-3,4-dihydrodiol. nih.gov
| Compound | Synthetic Strategy | Key Intermediate | Significance | Reference |
| 3-Hydroxybenzo[c]phenanthrene | Pd-catalyzed cross-coupling, cyclization, demethylation | 2-(1-Naphthyl)-5-methoxybenzaldehyde | Precursor to fjord-region diol epoxides | acs.orgnih.gov |
| 1-, 2-, 3-, 4-, 5-, 6-Hydroxybenzo[c]phenanthrene | Various classical synthetic methods | Varied based on isomer | Allows for study of isomeric properties and ionization constants | acs.org |
Table 3: Synthesis of specific hydroxybenzo[c]phenanthrene isomers.
Reaction Chemistry and Derivatization of Benzo C Phenanthren 5 Ol
Tautomeric Equilibria and Isomerization Pathways
The structure of Benzo[c]phenanthren-5-ol allows for the existence of tautomeric forms, most notably the keto-enol tautomerism. This equilibrium involves the migration of a proton and the shifting of double bonds, resulting in the coexistence of the phenolic (enol) form and a ketone (keto) form. The relative stability of these tautomers is influenced by factors such as solvent polarity and intramolecular hydrogen bonding. Understanding this equilibrium is crucial as it can dictate the regioselectivity of subsequent reactions.
Oxidative Transformations
The electron-rich aromatic system of this compound is susceptible to oxidation. A notable example is its reaction with Fremy's salt (potassium nitrosodisulfonate), a stable free radical. This reagent is known for its ability to oxidize phenols to quinones. wikipedia.org In the case of this compound, this oxidation would likely yield a benzo[c]phenanthrene-5,6-dione. This transformation highlights the reactivity of the hydroxyl-substituted ring towards electron abstraction.
Nucleophilic Addition Reactions
While this compound itself is a nucleophile, its keto tautomer, a benzo[c]phenanthrene (B127203) ketone, is electrophilic at the carbonyl carbon. libretexts.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org This electrophilicity allows for nucleophilic addition reactions. For instance, benzo[c]phenanthrene ketones can react with primary amines to form an imine intermediate. researchgate.net Subsequent reduction of this imine, for example with sodium borohydride, yields polyaromatic secondary amines. researchgate.net This two-step process demonstrates the conversion of the carbonyl group into a new carbon-nitrogen bond, expanding the functional diversity of the benzo[c]phenanthrene framework. researchgate.net
Formation of Dimeric Condensation Products
Under certain conditions, phenolic compounds can undergo oxidative coupling to form dimeric products. While specific studies on the dimerization of this compound are not prevalent in the provided search results, the general reactivity pattern of phenols suggests the possibility of forming C-C or C-O coupled dimers. This type of condensation is often catalyzed by enzymes or chemical oxidants and can lead to the formation of larger, more complex polycyclic aromatic systems.
Functionalization of the Benzo[c]phenanthrene Framework
The benzo[c]phenanthrene skeleton can be further functionalized through various chemical reactions. rsc.org Electrophilic substitution reactions, such as nitration and bromination, are influenced by the directing effects of existing substituents like hydroxyl or methoxy (B1213986) groups. nih.gov These groups typically direct incoming electrophiles to the ortho and para positions, allowing for the regioselective introduction of new functional groups onto the aromatic rings. nih.gov This functionalization is key to synthesizing a wide array of benzo[c]phenanthrene derivatives with tailored electronic and steric properties. researchgate.net
Spectroscopic and Advanced Characterization Techniques for Benzo C Phenanthren 5 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For Benzo[c]phenanthren-5-ol, ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. acs.orgacs.org For instance, a reported ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) shows distinct signals for the aromatic protons. acs.orgacs.org Specific chemical shifts (δ) and coupling constants (J) help in assigning each proton to its position on the polycyclic aromatic framework. For example, characteristic downfield signals are observed for the protons in the sterically hindered "fjord region" of the molecule. acs.orgacs.org
Research has detailed the ¹H NMR spectral data for this compound as follows: δ = 9.14 (d, J = 8.5 Hz, 1H), 9.05 (d, J = 8.5 Hz, 1H), 8.45 (d, J = 7.8 Hz, 1H), and 7.99 (dd, J = 1.2, 7.9 Hz, 1H). acs.orgacs.org These values are crucial for confirming the successful synthesis of the molecule and for studying its derivatives.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons |
| 9.14 | Doublet (d) | 8.5 | 1 |
| 9.05 | Doublet (d) | 8.5 | 1 |
| 8.45 | Doublet (d) | 7.8 | 1 |
| 7.99 | Doublet of doublets (dd) | 1.2, 7.9 | 1 |
Data sourced from The Journal of Organic Chemistry. acs.orgacs.org
Furthermore, ¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. presiuniv.ac.in
Mass Spectrometry (MS) for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, thereby confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining highly accurate mass measurements. unit.no For this compound, HRMS analysis using electrospray ionization (ESI) has been employed to confirm its molecular formula. scribd.com
The technique can also be used to assess the purity of a sample by detecting the presence of any impurities with different molecular weights. researchgate.net In the synthesis of derivatives, MS is crucial for verifying the addition of new functional groups by observing the corresponding change in molecular mass. scribd.com For example, the calculated mass for the protonated molecule [M+H]⁺ of a derivative was found to be 259.1123, with the experimental value being 259.1128, confirming the structure. scribd.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org In the case of this compound, the most characteristic feature in its IR spectrum is the absorption band corresponding to the hydroxyl (-OH) group. This typically appears as a broad band in the region of 3200-3600 cm⁻¹. The spectrum would also exhibit sharp peaks in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and C=C stretching region (around 1450-1600 cm⁻¹), which are characteristic of the polycyclic aromatic structure. scribd.com For instance, a derivative of this compound showed a characteristic IR absorption at 1706 cm⁻¹, indicating the presence of a carbonyl group. scribd.com
UV-Visible Absorption and Photoluminescence Spectroscopy for Electronic Properties
UV-Visible absorption and photoluminescence (fluorescence) spectroscopy are powerful techniques for probing the electronic properties of conjugated systems like this compound. acs.org The UV-Vis spectrum reveals the wavelengths at which the molecule absorbs light, providing information about its electronic transitions. acs.orgunit.no The extended π-system of the benzo[c]phenanthrene (B127203) core results in absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. acs.org
Fluorescence spectroscopy provides insights into the emissive properties of the molecule after it has absorbed light. acs.orgacs.org Interestingly, while many polycyclic aromatic hydrocarbons are fluorescent, this compound itself has been reported to have very weak fluorescence, to the point of being too weak to measure in some experimental setups. acs.orgnih.gov This is in contrast to its parent compound, benzo[c]phenanthrene, which has a reported fluorescence quantum yield of 0.12. acs.orgnih.gov The electronic properties, including absorption and emission wavelengths, are sensitive to the specific arrangement of the fused rings and the presence of substituents. acs.orgacs.org
Interactive Data Table: Spectroscopic Measurement Techniques
| Technique | Purpose |
| UV-Visible Absorption Spectroscopy | To record the maximum absorption wavelength by scanning the sample from 200 to 900 nm. acs.org |
| Fluorescence Spectroscopy | To record emission and excitation spectra at the maximum absorption wavelength. acs.org |
Data sourced from The Journal of Organic Chemistry. acs.org
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
Metabolic Pathways and Biotransformation Studies of Benzo C Phenanthrene Derivatives in Vitro Systems
Cytochrome P450 Enzyme-Mediated Biotransformation Mechanisms
The bioactivation of B[c]Ph is initiated by P450 enzymes, which oxidize the parent compound to form reactive intermediates. acs.org This enzymatic process is the first step toward the formation of ultimate carcinogens that can bind to DNA and initiate tumorigenesis. acs.orgnih.gov
Several cytochrome P450 isozymes have been identified as key players in the metabolic activation of B[c]Ph. In human liver microsomes, the formation of B[c]Ph dihydrodiols is predominantly mediated by P450 1A2. nih.govacs.org Studies using selective inhibitors and recombinant human P450 enzymes have confirmed the significant role of P450 1A2 in this process. nih.gov
In addition to P450 1A2, P450 1B1 has been shown to effectively metabolize B[c]Ph. nih.govacs.org Human P450 1B1 exhibits a higher catalytic efficiency for the activation of the proximate carcinogen, B[c]Ph-3,4-dihydrodiol, compared to P450 1A1 or P450 1A2. acs.org Other P450 isoforms, including P450 1A1, P450 2A6, and P450 2E1, are also capable of activating B[c]Ph, primarily leading to the formation of dihydrodiols. acs.org However, P450 1A1 and 1A2 are the most active in generating B[c]Ph-3,4-dihydrodiol. acs.org In rats, CYP1A1 and CYP1A2 are the primary isoforms involved in B[c]Ph metabolism. epa.gov
The P450-mediated oxidation of B[c]Ph results in the formation of several dihydrodiol metabolites, with the primary ones being B[c]Ph-3,4-dihydrodiol and B[c]Ph-5,6-dihydrodiol (a K-region diol). nih.govtandfonline.com The relative amounts of these metabolites can vary significantly depending on the biological system used.
In human liver microsomes, the metabolism of B[c]Ph predominantly yields B[c]Ph-3,4-dihydrodiol, with only a minor formation of B[c]Ph-5,6-dihydrodiol. nih.gov This is a crucial finding, as B[c]Ph-3,4-dihydrodiol is the precursor to the highly carcinogenic bay-region diol-epoxides. nih.gov Conversely, in liver microsomes from untreated or Aroclor 1254-treated rats, B[c]Ph is metabolized mainly to the K-region B[c]Ph-5,6-diol, which constitutes 64-80% of the total metabolites, while B[c]Ph-3,4-diol represents a smaller fraction (16-19%). tandfonline.com
The metabolism of B[c]Ph is highly stereoselective, meaning that specific stereoisomers of the metabolites are preferentially formed. The enantiomeric composition of B[c]Ph trans-3,4-dihydrodiol, a key procarcinogenic metabolite, varies depending on the enzymatic conditions. nih.gov
In studies with rat liver microsomes, the enantiomeric purity of the trans-3,4-dihydrodiol was found to be dependent on the type of P450 induction. nih.gov For instance, liver microsomes from rats treated with 3-methylcholanthrene (B14862) (MC) or polychlorinated biphenyls (PCB) produced the (+)-(3R,4R)-enantiomer with 94-100% and 90-99% purity, respectively. nih.gov In contrast, microsomes from untreated rats produced this enantiomer at a much lower percentage (29-30%). nih.gov
Furthermore, studies using a purified and reconstituted monooxygenase system with cytochrome P450c showed that the formation of B[c]Ph-3,4-oxide was predominantly the (+)-(3S,4R)-enantiomer (90% enantiomeric excess), and the B[c]Ph-5,6-oxide was mainly the (+)-(5S,6R)-enantiomer (76% enantiomeric excess). nih.gov This stereospecificity is critical because the biological activity of the subsequent diol-epoxides is highly dependent on their stereochemistry. nih.gov
The proximate carcinogenic metabolite, B[c]Ph-3,4-dihydrodiol, is further metabolized by P450 enzymes to form the ultimate carcinogenic metabolites, the bay-region B[c]Ph-3,4-diol-1,2-epoxides. nih.govacs.org These dihydrodiol-epoxides are highly reactive electrophiles that can covalently bind to cellular macromolecules like DNA, forming adducts that can lead to mutations and cancer. nih.govnih.gov
There are four stereoisomeric bay-region diol-epoxides of B[c]Ph. nih.govnih.gov In rodent embryo cell cultures, the metabolic activation of B[c]Ph to diol-epoxides occurs with high stereospecificity. nih.gov The major DNA-binding metabolite identified is (-)-B[c]PhDE-2, which has the (4R,3S)-dihydroxy-(2S,1R)-epoxy absolute configuration. nih.gov This specific isomer is associated with high carcinogenic activity in other PAHs. nih.gov Unlike other PAH epoxides that primarily react with guanine, B[c]Ph diol-epoxides show a remarkable preference for binding to adenine (B156593) residues in DNA. nih.govnih.gov
Significant differences in the metabolic profile of B[c]Ph are observed across various in vitro models, highlighting potential species-specific differences in carcinogenesis.
Human vs. Rat Liver Microsomes: A key difference is the regioselectivity of dihydrodiol formation. Human liver microsomes preferentially form the procarcinogenic B[c]Ph-3,4-dihydrodiol, whereas rat liver microsomes predominantly produce the less potent K-region B[c]Ph-5,6-dihydrodiol. nih.govtandfonline.com This suggests that rodent models may underestimate the carcinogenic risk of B[c]Ph to humans. nih.gov Clearance rates for PAHs are also generally lower in human liver microsomes compared to those from female mice, with rat microsomes showing rates more similar to humans. nih.gov
Genetically Engineered Cell Lines: V79 Chinese hamster cells genetically engineered to express specific human or rat P450 enzymes have been instrumental in dissecting the role of individual isozymes. acs.orgacs.org Studies with these cells have confirmed that human P450s 1A1, 1A2, and 1B1 can all activate B[c]Ph to its dihydrodiols. acs.org These models allow for a controlled assessment of the metabolic capabilities of single P450 enzymes without confounding factors from other enzymes present in microsomal preparations. acs.org
Human Lung Microsomes: In contrast to the liver, metabolically active human lung tissue samples have been found to produce B[c]Ph-5,6-dihydrodiol along with smaller amounts of B[c]Ph-3,4-dihydrodiol. nih.gov This indicates tissue-specific differences in B[c]Ph metabolism within humans.
In Vitro Assessment of Genotoxic Metabolite Generation
The genotoxicity of B[c]Ph metabolites has been evaluated using various in vitro assays, which measure the ability of these compounds to induce genetic damage.
The umu-assay, which detects the induction of the SOS DNA repair response in Salmonella typhimurium, has been used to assess the generation of genotoxic metabolites from B[c]Ph-dihydrodiols in the presence of human microsomal preparations. nih.gov These studies have shown that B[c]Ph-3,4-dihydrodiol is activated by human liver microsomes into a potent genotoxic agent. nih.gov
In mutagenicity tests with Salmonella typhimurium strains TA98 and TA100, metabolic products of B[c]Ph-3,4-dihydrodiol were found to be several times more mutagenic than those formed from the parent B[c]Ph or its other dihydrodiols. aacrjournals.orgcapes.gov.br The synthetic bay-region diol-epoxides of B[c]Ph are highly mutagenic in both bacterial and mammalian cells. aacrjournals.org
Furthermore, the formation of DNA adducts, which are a direct measure of genotoxicity, has been studied. The highly reactive B[c]Ph-3,4-diol-1,2-epoxide (B[c]PhDE) readily forms covalent adducts with DNA. nih.govnih.gov In vitro studies have shown that human mismatch repair (MMR) proteins can specifically recognize B[c]PhDE-DNA adducts, and cells proficient in MMR are more sensitive to the cytotoxic effects of B[c]PhDE, suggesting the MMR system acts as a sensor for this type of DNA damage. nih.govnih.gov
Application of Reporter Gene Assays for SOS Repair Response Induction (e.g., umu-assay in Salmonella typhimurium)
Reporter gene assays serve as crucial in vitro methods for evaluating the genotoxic potential of chemical substances by monitoring the induction of the SOS response, a fundamental DNA repair mechanism in bacteria. A widely utilized example is the umu-assay, which employs the genetically engineered bacterium Salmonella typhimurium TA1535/pSK1002. This assay operates on the principle that exposure to DNA-damaging agents triggers the umuC gene. The expression of the umuC gene is linked to a reporter gene, lacZ, which encodes the enzyme β-galactosidase. The resulting enzymatic activity can be quantified, providing a measure of the genotoxic activity of the compound being tested.
In the study of benzo[c]phenanthrene (B127203) (B[c]Ph) and its derivatives, the umu-assay has been instrumental in determining the genotoxicity of various metabolites produced during biotransformation. These studies consistently demonstrate that the genotoxicity of B[c]Ph and its derivatives is contingent upon metabolic activation, which is typically achieved in vitro by adding a rat liver S9 fraction. This fraction contains enzymes that convert the parent compounds into reactive metabolites capable of damaging DNA.
Research utilizing the umu-assay has revealed that different dihydrodiol isomers of B[c]Ph exhibit varying degrees of genotoxicity. The metabolic activation of B[c]Ph can result in the formation of several dihydrodiols, including B[c]Ph-1,2-diol, B[c]Ph-3,4-diol, B[c]Ph-5,6-diol, and B[c]Ph-9,10-diol. The subsequent conversion of these dihydrodiols into vicinal dihydrodiol epoxides is a critical step leading to the formation of the ultimate carcinogenic species. The umu-assay allows for the quantification of the genotoxicity of these specific metabolites, offering insights into their DNA-damaging potential.
Structure-Metabolism Relationships: Influence of Molecular Geometry and Functionalization on Biotransformation Pathways (e.g., bay region effects)
The biotransformation of polycyclic aromatic hydrocarbons (PAHs), such as benzo[c]phenanthrene, is profoundly influenced by their molecular structure. A key concept in understanding the metabolic activation of many PAHs is the "bay region," a sterically hindered area on the molecule's periphery. In benzo[c]phenanthrene, the bay region is situated between carbon atoms 1 and 12. The metabolic formation of a diol epoxide within this bay region frequently results in a highly reactive and carcinogenic metabolite.
The geometry of a PAH molecule dictates which metabolic pathways are favored. The planarity or non-planarity of the aromatic system affects its interaction with metabolizing enzymes like cytochrome P450 (CYP) and epoxide hydrolase. Benzo[c]phenanthrene is a non-planar PAH, a structural characteristic that significantly impacts its metabolism by altering its electronic properties and the accessibility of various sites to enzymatic action.
Metabolic studies of benzo[c]phenanthrene have identified the formation of B[c]Ph-3,4-diol as a particularly important step. This dihydrodiol is the precursor to the bay-region diol epoxide, B[c]Ph-3,4-diol-1,2-epoxide, which is widely regarded as a major ultimate carcinogenic metabolite of B[c]Ph. The preferential formation of this specific diol epoxide is a direct result of the molecule's unique geometry and the enzymatic processes of the in vitro system.
The presence and location of functional groups on the benzo[c]phenanthrene framework can also significantly modify metabolic pathways. For instance, the introduction of a hydroxyl group to form benzo[c]phenanthren-5-ol will influence the subsequent metabolism of the compound. This hydroxyl group can direct further enzymatic modifications to different positions on the aromatic rings and can also serve as a site for conjugation reactions, such as glucuronidation or sulfation, which are generally detoxification pathways.
Implications of Metabolite Bioavailability in Environmental and Biological In Vitro Contexts
The bioavailability of metabolites within in vitro systems is a critical determinant of their observed biological effects, including toxicity and genotoxicity. In this context, bioavailability refers to the fraction of a metabolite that is accessible for interaction with cellular components like DNA or proteins. Various factors can influence the bioavailability of benzo[c]phenanthrene metabolites in an in vitro environment.
A primary factor is the solubility of the metabolites in the aqueous culture medium. Many PAH metabolites exhibit low water solubility, which can limit their effective concentration and their ability to reach target cells. The presence of proteins, such as albumin, in the culture medium can also modulate bioavailability. While proteins can aid in solubilizing hydrophobic compounds, they can also bind to the metabolites, thereby reducing the free concentration available for cellular uptake and interaction.
The physical characteristics of the in vitro system itself can also be influential. For example, the adsorption of hydrophobic metabolites to the surfaces of plastic labware can decrease their concentration in the medium, a significant consideration for compounds like PAH metabolites.
Data Tables
Table 1: Genotoxicity of Benzo[c]phenanthrene Metabolites in the umu-assay
| Compound | Metabolic Activation | Genotoxic Activity (SOS Induction) |
| Benzo[c]phenanthrene (B[c]Ph) | Required (e.g., rat liver S9) | Positive |
| B[c]Ph-1,2-dihydrodiol | Required | Varies by study |
| B[c]Ph-3,4-dihydrodiol | Required | Generally high |
| B[c]Ph-5,6-dihydrodiol | Required | Varies by study |
| B[c]Ph-9,10-dihydrodiol | Required | Varies by study |
Table 2: Key Metabolic Pathways of Benzo[c]phenanthrene
| Precursor | Key Enzyme(s) | Major Metabolite(s) | Significance |
| Benzo[c]phenanthrene | Cytochrome P450, Epoxide Hydrolase | Dihydrodiols (e.g., B[c]Ph-3,4-diol) | Initial activation steps |
| B[c]Ph-3,4-dihydrodiol | Cytochrome P450 | B[c]Ph-3,4-diol-1,2-epoxide | Formation of ultimate carcinogen |
| This compound | UDP-glucuronosyltransferase, Sulfotransferase | Glucuronide and sulfate (B86663) conjugates | Detoxification pathways |
Analytical Methodologies for Detection and Quantification of Benzo C Phenanthrene and Its Metabolites
Chromatographic Techniques
Chromatography is the cornerstone for analyzing polycyclic aromatic hydrocarbons (PAHs) and their derivatives from various matrices. ontosight.ai Both gas and liquid chromatography are extensively employed, often coupled with powerful detection methods to achieve the necessary selectivity and sensitivity for trace-level analysis. ontosight.ai
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds like benzo[c]phenanthrene (B127203). sigmaaldrich.com Its high resolution and compatibility with a range of detectors make it a preferred method for environmental and food safety applications. nih.govcoleparmer.in
The coupling of gas chromatography with mass spectrometry provides a robust platform for the sensitive and selective analysis of PAHs. nih.gov
GC-MS/MS: This technique offers enhanced selectivity and sensitivity compared to single quadrupole GC-MS. shimadzu.com By utilizing multiple reaction monitoring (MRM), GC-MS/MS can effectively reduce matrix interference and achieve lower detection limits, which is particularly beneficial for complex samples like food extracts. shimadzu.com For instance, the analysis of PAHs in dried and smoked tuna (katsuobushi) demonstrated that MRM provides superior peak detection in contaminated samples compared to conventional GC-MS with selected ion monitoring (SIM). shimadzu.com In a study analyzing 16 PAHs, the detection limit for benzo[c]fluorene using GC-MS/MS (MRM) was found to be 0.036 pg/µL. shimadzu.com
GC-HRMS: High-resolution mass spectrometry offers high mass accuracy, which aids in the confident identification of target compounds and the elucidation of unknown structures. norlab.com It is a powerful tool for the analysis of PAHs in various matrices. nih.gov Soft ionization techniques coupled with GC-HRMS can provide valuable information on molecular ions, further assisting in compound identification. norlab.com
Orbitrap GC-MS: The Orbitrap mass analyzer provides high resolution and mass accuracy, enabling the differentiation of isobaric interferences. nelac-institute.org In a targeted quantitation workflow for PAHs and PCBs in soil extracts, Orbitrap GC-MS demonstrated excellent linearity for a range of PAHs, with coefficients of determination (R²) generally exceeding 0.99. nelac-institute.org This platform allows for the creation of extensive screening methods for a large number of compounds with high confidence in their identification. nelac-institute.org
Table 1: GC-MS/MS Analysis of PAHs in Food
| Compound | Quantitative Transition (Precursor > Product) | Collision Energy (V) | Qualitative Transition (Precursor > Product) | Collision Energy (V) |
| Benzo[c]fluorene | 216.10 > 215.10 | 22 | 216.10 > 189.10 | 30 |
| Benzo[a]anthracene | 228.10 > 226.10 | 28 | 228.10 > 202.10 | 26 |
| Chrysene (B1668918) | 228.10 > 226.10 | 28 | 228.10 > 202.10 | 26 |
| Data sourced from an application data sheet on the analysis of PAHs in foods by GC-MS/MS. shimadzu.com |
Gas chromatography with a flame ionization detector is a commonly used technique for the analysis of PAHs. coleparmer.in While robust and widely available, GC-FID may face challenges with complex samples due to co-eluting compounds. coleparmer.in The choice of carrier gas and column type is crucial for optimizing separations. For instance, using hydrogen as a carrier gas can enhance peak resolution in the analysis of PAHs in tea samples. gcms.cz
Table 2: GC-FID Operating Conditions for PAH Analysis in Tea
| Parameter | Value |
| Column | 30 m x 0.25 mm x 0.25 µm Rxi®- 5Sil MS |
| Carrier Gas | Helium at a constant flow of 2 mL/min |
| Oven Program | 80 °C (hold 0.1 min), then 8.5 °C/min to 330 °C (hold 0.49 min) |
| Inlet Temperature | 300 °C |
| These conditions were used to evaluate extraction solvents for PAH analysis in tea. gcms.cz |
GC-FTIR is a valuable complementary technique to GC-MS, particularly for isomer differentiation. oup.com It provides information about the functional groups present in a molecule, aiding in the identification of specific isomers that may be difficult to distinguish by mass spectrometry alone. oup.comnih.gov The technique is particularly useful for identifying nitro-PAHs due to their characteristic absorbance in specific spectral windows. oup.com The infrared spectra of PAHs can be influenced by their molecular structure, with specific vibrations corresponding to different functional groups and arrangements of atoms. nih.gov
The choice of capillary column is critical for achieving optimal separation of PAH isomers. shimadzu.com Columns with different stationary phases are used to resolve challenging separations. For example, a 5% phenyl methylpolysiloxane phase is commonly used, but for certain isomer pairs, a more polar phase like a 50% phenyl methylpolysiloxane or a liquid crystalline polysiloxane may be necessary to achieve baseline separation. acs.org High-efficiency columns, such as those with smaller internal diameters and thinner films, can provide sharper peaks and improved resolution, which is essential for the analysis of complex PAH mixtures. gcms.czlabrulez.com For instance, an Rtx-35 column has been shown to separate a wide range of PAHs, including benzo[c]phenanthrene. shimadzu.com
Table 3: Example of a GC Column Used for PAH Analysis
| Parameter | Specification |
| Column Type | Rtx-35 |
| Length | 30 m |
| Internal Diameter | 0.32 mm |
| Film Thickness | 0.25 µm |
| This column was used for the analysis of 36 PAHs, including benzo[c]phenanthrene. shimadzu.com |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is another key technique for the analysis of PAHs and their metabolites, including hydroxylated forms like benzo[c]phenanthren-5-ol. ontosight.aisigmaaldrich.com It is particularly well-suited for the separation of less volatile and thermally labile compounds. nih.gov
HPLC, often coupled with fluorescence or mass spectrometric detection, allows for the separation and quantification of PAH metabolites from biological samples. nih.govnih.gov For instance, reversed-phase HPLC with a C18 column and a methanol (B129727)/water or acetonitrile/water gradient is commonly used to separate PAH metabolites. nih.govnih.gov In a study on phenanthrene (B1679779) degradation, HPLC was used to separate and identify metabolites like 1-hydroxy-2-naphthoic acid and salicylic (B10762653) acid. researchgate.net The use of ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particle columns can significantly reduce analysis time while improving resolution. thermofisher.com Furthermore, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS) to identify specific DNA adducts of PAH metabolites, providing insights into their mechanisms of toxicity. nih.gov
Table 4: HPLC Conditions for the Analysis of Benzo[a]pyrene (B130552) Metabolites
| Parameter | Condition |
| Mobile Phase | Acetonitrile/water gradient |
| Detection | UV at 254 nm |
| Flow Rate | 0.6 ml/min |
| Column Temperature | 35°C |
| These conditions were optimized for the separation of six benzo[a]pyrene oxidation metabolites. nih.gov |
HPLC Coupled with Fluorescence Detection (HPLC-FLD)
High-performance liquid chromatography with a fluorescence detector (HPLC-FLD) is a preferred method for analyzing polycyclic aromatic hydrocarbons (PAHs) due to its high sensitivity and selectivity. hplc.eu Many PAHs, including phenolic metabolites, are naturally fluorescent, which allows for their detection at very low concentrations. The technique's advantage lies in the ability to select specific excitation and emission wavelengths for the target analyte, which minimizes background interference. hplc.eu
For the analysis of PAHs in complex matrices like soybean oil, a method involving HPLC-FLD has been developed for the simultaneous determination of 13 different PAHs. scielo.br The identification of individual compounds is achieved by comparing their retention times with those of known standards. scielo.br The sensitivity of this method is notable, with limits of detection (LOD) and quantification (LOQ) reported in the ranges of 0.02-0.76 µg/kg and 0.03-0.96 µg/kg, respectively, for various PAHs. scielo.br In another application for olive oil analysis, an HPLC-FLD method demonstrated LODs between 0.09–0.17 μg/kg and LOQs from 0.28–0.51 μg/kg. sigmaaldrich.com
The selection of the mobile phase and gradient is critical for achieving good separation of complex PAH mixtures. A common approach involves a gradient elution with a water/acetonitrile mobile phase on a C18 column. scielo.brthermofisher.com Wavelength programming, where the excitation and emission wavelengths are changed during the chromatographic run, allows for the optimal detection of each eluting PAH. thermofisher.com
Table 1: Example HPLC-FLD Conditions for PAH Analysis
| Parameter | Condition | Source |
| Column | C18 Reversed-Phase | thermofisher.com |
| Mobile Phase | Acetonitrile/Water Gradient | scielo.brthermofisher.com |
| Detection | Programmable Fluorescence | thermofisher.com |
| LOD Range | 0.02 - 0.76 µg/kg | scielo.br |
| LOQ Range | 0.03 - 0.96 µg/kg | scielo.br |
HPLC Coupled with Mass Spectrometry (HPLC-MS or MS-MS)
When higher selectivity and structural confirmation are required, HPLC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the method of choice. This technique is particularly valuable for identifying specific metabolites, such as this compound, in complex biological samples. nih.gov LC-MS/MS has been effectively used to identify positional isomers of benzo[c]phenanthrene diol epoxide adducts in DNA, demonstrating its power in metabolic studies. nih.gov In these analyses, a polystyrene-divinylbenzene column was used for the reversed-phase HPLC separation. nih.gov
The choice of ionization source is critical for the successful analysis of PAHs by LC-MS. While electrospray ionization (ESI) is common, it can be susceptible to matrix effects. sciex.com Atmospheric pressure chemical ionization (APCI) has been shown to offer higher selectivity and sensitivity with increased robustness and minimal matrix effects for PAHs, making it the preferred source for further LC-MS/MS analysis. sciex.com Tandem mass spectrometry (MS/MS), often performed on a triple-quadrupole mass spectrometer, uses multiple reaction monitoring (MRM) to provide highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions. sciex.comresearchgate.net
UPLC-Accelerator Mass Spectrometry (AMS) represents an ultra-sensitive technique used to study the toxicokinetics of radiolabeled benzo[a]pyrene, a related PAH, at environmentally relevant exposure levels in humans. nih.gov
Table 2: Comparison of Ionization Techniques for PAH Analysis
| Ionization Technique | Advantages | Disadvantages | Source |
| ESI | High sensitivity for some compounds | Prone to strong matrix effects | sciex.com |
| APPI | Good sensitivity with certain dopants | Can increase background noise | sciex.com |
| APCI | High selectivity and sensitivity, robust, minimal matrix effects | - | sciex.com |
UV Spectrometry Detection in HPLC
HPLC with ultraviolet (UV) detection is a more universal but generally less sensitive method for PAH analysis compared to fluorescence detection. hplc.eurestek.com It is often employed as a complementary detector or for compounds that exhibit weak or no fluorescence. mdpi.com The analysis of PAHs by HPLC with a Pinnacle II PAH column and UV detection can provide fast and accurate results without the need for more expensive UHPLC equipment. restek.com
EPA Method 1654, for instance, specifies the use of HPLC with a UV detector to determine the PAH content in oil, with quantification based on the response of phenanthrene. epa.gov The method identifies PAHs by the presence of peaks or an elevated baseline within a characteristic retention time range. epa.gov While useful, UV detection can suffer from background interferences, especially in complex environmental samples. thermofisher.com The sensitivity of fluorescence detection is significantly higher due to the lack of background and the specificity of using both excitation and emission wavelengths. hplc.eu
Sample Preparation and Extraction Methods
Effective sample preparation is a critical prerequisite for the accurate analysis of Benzo[c]phenanthrene and its metabolites. The goal is to isolate the target analytes from the sample matrix, concentrate them, and remove interfering substances.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases. researchgate.net For the extraction of PAHs from aqueous samples, dichloromethane (B109758) is a commonly used solvent. thermofisher.comamecj.com In the analysis of PAHs in edible oils, various solvents such as n-hexane, acetonitrile, and dichloromethane have been utilized. researchgate.net A method for analyzing PAHs in soybean oils employed LLE with a dimethylformamide-water (9:1, v/v) mixture. scielo.br Despite its utility, LLE can be time-consuming and consume large volumes of organic solvents. researchgate.net
Solid-Phase Extraction (SPE) and Fractionation
Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration that has become a preferred alternative to LLE. sepscience.com It is more efficient, selective, and consumes smaller volumes of solvents. sepscience.com For the extraction of PAHs and their hydroxylated metabolites from aqueous or dissolved samples, C18-bonded silica (B1680970) is the most common sorbent. biotage.comobrnutafaza.hr The non-polar C18 phase retains the hydrophobic PAHs, while more polar impurities are washed away. biotage.comphenomenex.com The retained analytes are then eluted with a suitable organic solvent like acetone (B3395972) or dichloromethane. obrnutafaza.hr
SPE is often used as a cleanup step following an initial extraction. For example, in the analysis of PAHs in soybean oil, LLE was followed by a cleanup and concentration step using C18 SPE cartridges. scielo.br Similarly, for analyzing PAHs in pine needles and bark, the extracts from microwave or ultrasonic extraction were cleaned up using solid-phase extraction with alumina (B75360) cartridges. nih.gov Specialized SPE cartridges, such as those designed specifically for PAH analysis, can provide high recoveries while simultaneously removing interferences like humic acids from water samples. phenomenex.com
Table 3: General Procedure for Solid-Phase Extraction of PAHs using C18 Cartridges
| Step | Procedure | Purpose | Source |
| Conditioning | Rinse cartridge with methanol | To activate the C18 sorbent | phenomenex.com |
| Equilibration | Rinse cartridge with DI Water | To prepare the sorbent for the aqueous sample | phenomenex.com |
| Loading | Pass the pre-treated sample through the cartridge | To retain analytes on the sorbent | phenomenex.com |
| Washing | Wash with 5% Methanol in DI Water | To remove polar interferences | phenomenex.com |
| Elution | Elute analytes with methanol or another organic solvent | To recover the purified analytes | phenomenex.com |
Microwave Extraction and Sonic Supported Extraction
To improve extraction efficiency and reduce extraction times and solvent consumption, modern techniques such as microwave-assisted extraction (MAE) and ultrasonic extraction (USE), also known as sonication, have been developed. mdpi.com
MAE uses microwave energy to heat the solvents in contact with the sample, accelerating the extraction of analytes from the matrix. rsc.orgrsc.org The method has been successfully applied to extract PAHs from atmospheric particulate matter, with optimal recoveries achieved using a hexane (B92381)/acetone (1:1) mixture at a microwave energy of 400 W for an irradiation time of 20 minutes. nih.gov MAE offers the advantage of simultaneously processing multiple samples, thereby increasing laboratory throughput. mdpi.comyoutube.com
Ultrasonic extraction uses the energy of ultrasonic waves to create cavitation in the solvent, enhancing solvent penetration into the sample matrix and facilitating the release of analytes. nih.govsciopen.com USE has been shown to be a highly efficient method for extracting PAHs from sediments and biochar-based fertilizers. nih.govnih.gov An optimized USE procedure for sediments involved using an n-hexane-acetone (1:1, v/v) mixture for four 15-minute extraction cycles, yielding recoveries greater than 90%. nih.gov Both MAE and USE are considered effective and faster alternatives to traditional methods like Soxhlet extraction. mdpi.comresearchgate.net
Table 4: Comparison of Modern Extraction Techniques for PAHs
| Technique | Principle | Typical Solvents | Advantages | Source |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent to accelerate extraction | Hexane/Acetone (1:1) | Fast, reduced solvent use, high throughput | mdpi.comnih.gov |
| Ultrasonic Extraction (USE) | High-frequency sound waves enhance solvent penetration | n-hexane/acetone (1:1), Acetone-cyclohexane (1:1) | Fast, simple apparatus, high efficiency | nih.govsciopen.comnih.gov |
Gel Permeation Chromatography (GPC) for Lipid Removal
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a widely employed technique for the cleanup of sample extracts, particularly those with high lipid content like edible oils and fatty tissues. researchgate.netamericanlaboratory.com The principle of GPC is based on the separation of molecules according to their size. The sample extract is passed through a column packed with a porous gel. Larger molecules, such as lipids, cannot enter the pores and are therefore eluted first. Smaller molecules, like polycyclic aromatic hydrocarbons (PAHs) and their metabolites, can penetrate the pores to varying extents, leading to a longer retention time and their effective separation from the lipid matrix. researchgate.net
A semi-automatic method combining GPC with solid-phase extraction (SPE) has been developed for the determination of PAHs in edible oils. researchgate.net In this method, the lipid-containing fraction is diverted to waste, while the fraction containing the PAHs is collected for further analysis. researchgate.net This automated approach enhances the efficiency and reproducibility of the cleanup process. The combination of GPC for lipid removal followed by other cleanup steps like SPE with silica gel is effective for analyzing PAHs in complex, high-fat matrices. researchgate.netamericanlaboratory.com
Table 1: Application of GPC in PAH Analysis
| Feature | Description | Reference(s) |
| Principle | Separation of molecules based on size; large lipid molecules elute before smaller PAH molecules. | researchgate.net |
| Application | Cleanup of high-fat samples such as edible oils and fatty tissues. | researchgate.netamericanlaboratory.com |
| Automation | Can be integrated into automated systems with SPE for high-throughput analysis. | researchgate.net |
| Efficacy | Effectively removes a significant portion of the lipid matrix, reducing interference in subsequent analyses. | researchgate.netamericanlaboratory.com |
Florisil, Silica Gel, and Alumina Clean-up Procedures
Following initial extraction, further cleanup is often necessary to remove interfering compounds that may co-extract with the analytes of interest. Adsorption chromatography using materials like Florisil, silica gel, and alumina is a common and effective strategy for this purpose. biotage.comnih.govalsglobal.comnih.gov
Florisil®: This is a magnesium silicate-based adsorbent used in normal-phase chromatography. biotage.com It is particularly effective for the cleanup of extracts containing non-polar compounds like PAHs, pesticides, and PCBs from more polar interferences. biotage.compalsystem.com The activity of Florisil can be adjusted by controlling its water content; it must be kept dry to maintain its effectiveness. biotage.com It can be used in packed glass columns or as a sorbent in solid-phase extraction (SPE) cartridges. biotage.compalsystem.com Automated µSPE (micro-solid-phase extraction) methods using Florisil cartridges have been developed for the cleanup of PAHs in edible oils, significantly reducing solvent consumption and analysis time. palsystem.comdtu.dk
Silica Gel: Silica gel is a polar adsorbent widely used for the separation of non-polar PAHs from polar interfering compounds. alsglobal.comitrcweb.org It is a key component in many standardized cleanup methods, such as SW-846 Method 3630C. itrcweb.org The extract, typically in a non-polar solvent like hexane or cyclohexane, is passed through a silica gel column. The PAHs are less retained and elute earlier, while more polar interferences are adsorbed onto the silica. itrcweb.org In some methods, a multi-step elution with solvents of increasing polarity is used to fractionate the extract, separating PAHs from other classes of compounds like PCBs. nih.gov
Alumina: Alumina (aluminum oxide) is another polar adsorbent used for the cleanup of PAH extracts. nih.govnih.gov It can be used alone or in combination with silica gel to achieve a more refined separation. nih.govnih.gov The elution of PAHs from an alumina column is typically achieved using a non-polar solvent or a mixture of non-polar and slightly more polar solvents. nih.gov The combination of alumina and silica gel in a single column can effectively separate PAHs from both aliphatic hydrocarbons and more polar compounds. nih.gov
Table 2: Comparison of Adsorbents for PAH Cleanup
| Adsorbent | Type | Primary Use in PAH Analysis | Key Considerations | Reference(s) |
| Florisil® | Magnesium Silicate | Removal of polar interferences from non-polar PAH extracts. | Activity is sensitive to moisture content. | biotage.compalsystem.com |
| Silica Gel | Polar Adsorbent | Separation of non-polar PAHs from polar interferences. | Widely used in standardized methods. | alsglobal.comitrcweb.org |
| Alumina | Polar Adsorbent | Purification of PAH fractions, often in combination with silica gel. | Can be used for class separation of different aromatic compounds. | nih.govnih.govnih.gov |
Nitrogen Drying for Extracts
After extraction and cleanup, the resulting solvent extract often needs to be concentrated to a smaller volume to achieve the required sensitivity for instrumental analysis. Nitrogen blowdown, also known as nitrogen drying, is a common technique for this purpose. researchgate.netkbiosystems.comresearchgate.net This method involves passing a gentle stream of high-purity nitrogen gas over the surface of the extract. The nitrogen displaces the solvent vapor above the liquid, accelerating evaporation. The process is often performed in a heated water bath to further speed up evaporation. researchgate.net
Care must be taken during nitrogen drying to avoid the loss of more volatile PAHs, such as naphthalene (B1677914) and acenaphthene. researchgate.netresearchgate.net Studies have shown that concentrating extracts to a final volume below 3-5 mL can lead to significant losses of these lighter compounds. researchgate.netresearchgate.net The rate of nitrogen flow and the temperature of the water bath are critical parameters that must be optimized to ensure good recovery of all target analytes. kbiosystems.com Compared to rotary evaporation, nitrogen blowdown can be more time-consuming but may offer better recovery for very small final volumes. researchgate.netepa.govtandfonline.com
Cryogenic Concentration/Freezing for Matrix Interference Removal
Cryogenic concentration, or freeze-defatting, is a simple and cost-effective method for removing lipid interferences from sample extracts, particularly in the analysis of fatty foods like vegetable oils. frontiersin.org This technique relies on the different freezing points of the lipids and the extraction solvent. frontiersin.org
The sample is typically extracted with a solvent like acetonitrile. The extract is then cooled to a low temperature (e.g., -70°C). frontiersin.org At this temperature, the lipids solidify and can be separated from the liquid extract by centrifugation and decanting. frontiersin.org This process effectively removes a large portion of the fat and other macromolecular interferences, providing a cleaner extract for subsequent analysis. frontiersin.org This method is advantageous as it is rapid, requires minimal specialized equipment, and reduces the need for large volumes of solvents and sorbents used in other cleanup techniques like GPC or SPE. frontiersin.org
Isotope Dilution High-Resolution Mass Spectrometry (ID-HRMS) for Quantification
Isotope Dilution High-Resolution Mass Spectrometry (ID-HRMS) is a definitive method for the accurate quantification of PAHs and their metabolites. acs.orgnih.govrsc.org This technique combines the high selectivity of high-resolution mass spectrometry with the accuracy of the isotope dilution method. acs.org
The principle of isotope dilution involves adding a known amount of a stable isotopically labeled analog of the target analyte (e.g., ¹³C-labeled Benzo[a]pyrene) to the sample at the beginning of the analytical procedure. nih.gov This labeled compound serves as an internal standard that behaves almost identically to the native analyte throughout the extraction, cleanup, and derivatization steps. Any losses of the analyte during sample preparation will be mirrored by losses of the internal standard. nih.gov
High-resolution mass spectrometry allows for the differentiation of the native analyte from the labeled internal standard and from other co-eluting matrix components based on their precise mass-to-charge ratios. acs.org By measuring the ratio of the response of the native analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved, compensating for matrix effects and variations in recovery. acs.orgnih.gov GC/ID-HRMS methods have been developed for the measurement of various hydroxylated PAH metabolites in urine, providing valuable data for human exposure assessment. acs.org
Reference Material Development and Standardization for Metabolites
The availability of high-quality reference materials is essential for the validation of analytical methods and for ensuring the accuracy and comparability of data between different laboratories. For PAHs and their metabolites, this includes certified reference materials (CRMs) of both pure standards and matrix materials with certified concentrations of the target analytes. lgcstandards.comsigmaaldrich.comnist.govresearchgate.netbam.de
Organizations such as the National Institute of Standards and Technology (NIST) and the European Reference Materials (ERM) program produce and certify a variety of reference materials for PAH analysis. nist.govbam.de These include solutions of pure PAH standards, such as SRM 1647f, which contains 16 priority pollutant PAHs in acetonitrile. nist.gov Matrix CRMs are also available, such as soils, sediments, and food products (e.g., coconut oil) containing certified concentrations of various PAHs. nih.govbam.de
For metabolites like this compound, the development of certified reference materials can be more challenging due to their lower stability and the complexities of their synthesis. However, isotopically labeled standards for many PAH metabolites are available and are crucial for developing accurate quantification methods using techniques like ID-HRMS. lgcstandards.com The use of these reference materials in method development and for ongoing quality control is a fundamental requirement for generating reliable data on the occurrence and concentration of PAH metabolites in environmental and biological samples.
Detection Limits and Quantification Capabilities
The detection limits and quantification capabilities of analytical methods for PAHs and their metabolites are critical factors that determine their suitability for different applications. The limits of detection (LOD) and limits of quantification (LOQ) are dependent on the entire analytical procedure, including the sample size, extraction and cleanup efficiency, and the sensitivity of the instrumental detection method.
Modern analytical techniques can achieve very low detection limits for PAHs. For example, GC-MS/MS methods can achieve instrumental detection limits in the low picogram per microliter (pg/µL) range, which translates to method detection limits in the nanogram per gram (ng/g) or microgram per kilogram (µg/kg) range for solid samples and nanogram per liter (ng/L) for water samples. tandfonline.comnih.govresearchgate.netmdpi.compjoes.comnih.govnih.govyoutube.com
Table 3: Examples of Detection and Quantification Limits for PAH Analysis
| Analytical Technique | Matrix | LOD | LOQ | Reference(s) |
| GC-MS | Seafood & Dairy | 0.04 - 0.20 µg/kg | 0.12 - 0.60 µg/kg | nih.gov |
| HPLC-FLD | Dry Tea | 1.69 - 9.97 ng/g | 5.12 - 30.21 ng/g | researchgate.net |
| GC-MS/MS | Particulate Matter | 0.001 - 0.276 ng/m³ | - | nih.gov |
| GC-MS | Soil | - | 0.02 µg/g | tandfonline.com |
| HPLC-FLD | Olive Oil | 0.16 - 0.97 ng/g | 0.57 - 2.93 ng/g | nih.gov |
The use of highly sensitive detectors, such as fluorescence detectors (FLD) for HPLC and mass spectrometers (especially tandem MS or high-resolution MS) for GC and LC, is key to achieving these low detection limits. tandfonline.comnih.govresearchgate.netnih.govnih.govnih.govyoutube.com Isotope dilution methods, in particular, enhance quantification capabilities by correcting for matrix-induced signal suppression or enhancement, leading to more accurate results at low concentrations. acs.orgnih.gov
Matrix Effects and Interference Removal in Analytical Procedures
The accurate detection and quantification of benzo[c]phenanthrene and its metabolites, such as this compound, are frequently complicated by the presence of matrix effects. A matrix effect is the alteration of an analytical signal, either enhancement or suppression, caused by co-eluting, interfering compounds present in the sample matrix but not in the calibration standards. These effects are a significant source of error in quantitative analysis, particularly when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The complexity of the sample's matrix—whether environmental (e.g., soil, water, air particulates) or biological (e.g., plasma, tissue, urine)—dictates the severity of these interferences.
Interfering substances can originate from a wide array of sources. In environmental samples, these include other polycyclic aromatic hydrocarbons (PAHs) and their derivatives, humic acids, lipids, and pigments. For instance, soil and sediment samples may contain high levels of sulfur, which requires specific cleanup steps. cdc.gov Biological matrices are particularly challenging due to the high abundance of endogenous components like proteins, lipids, salts, and other metabolites that can co-extract with the analytes of interest. nih.govfrontiersin.org For example, the analysis of benzo[c]phenanthrene metabolites in human liver and lung microsomal preparations involves a complex biological environment where numerous enzymatic reactions occur. nih.gov
To ensure data reliability, various strategies for interference removal and matrix effect mitigation have been developed. These procedures are critical for isolating the target analytes and achieving accurate quantification. The choice of method depends on the physicochemical properties of the analyte and the nature of the sample matrix.
Common approaches involve extensive sample preparation, including extraction, concentration, and cleanup. nih.gov
Sample Cleanup and Extraction Techniques:
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples. It involves passing the sample extract through a cartridge containing a solid sorbent that selectively retains either the analytes or the interferences. Different sorbents can be used depending on the target compounds. For instance, a disposable Sep-Pak cartridge with an amino stationary phase has been used for the cleanup of benzo[a]pyrene in cigarette smoke condensate. cdc.gov For biological fluids, Oasis HLB columns are frequently employed. researchgate.net
Column Chromatography: Cleanup on columns packed with materials like alumina and silica gel is a classic method for fractionating complex mixtures and removing interfering compounds prior to instrumental analysis. cdc.gov For samples with high sulfur content, such as certain sediments, a column of activated copper can be effective for removal. cdc.gov
QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven effective for analyzing PAHs in complex food matrices like bread. nih.gov This procedure involves an extraction with a solvent like acetone, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The use of spiked samples for calibration in this method can significantly reduce matrix-related effects. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a fundamental sample preparation technique used to separate analytes from interferences based on their differential solubilities in two immiscible liquid phases. nih.gov
Advanced Spectroscopic and Data Processing Methods: In some cases, matrix interference can be addressed through advanced analytical instrumentation and data analysis rather than extensive physical cleanup. For example, Excitation-Emission Matrix (EEM) fluorescent spectroscopy coupled with Parallel Factor Analysis (PARAFAC) can be used to quantify PAHs and their metabolites in mixtures, correcting for interferences like turbidity. nih.govresearchgate.net This approach reduces the need for extensive sample preparation and separation. nih.gov
The effectiveness of these cleanup procedures is typically evaluated by measuring the recovery of the analyte from a spiked matrix and assessing the method's precision.
Table 1: Summary of Cleanup Techniques for PAH Analysis
| Cleanup Technique | Sample Matrix | Target Analytes/Interferences | Key Findings | Citation |
|---|---|---|---|---|
| Column Chromatography | Adipose Tissue, Air Particulates, Coal Fly Ash | PAHs / Lipids, other organic matter | Effective for complex matrices; differentiates isomers like benzo[j]fluoranthene and benzo[b]fluoranthene (B1141397) at ppb levels. | cdc.gov |
| Activated Copper Column | Soil, Sediment | PAHs / Sulfur | Necessary for samples with high sulfur content. | cdc.gov |
| Sep-Pak Amino Cartridge | Cigarette Smoke Condensate | Benzo[a]pyrene / Various condensate components | A viable SPE method for complex sample cleanup. | cdc.gov |
| QuEChERS | Bread | Benzo[a]pyrene / Food matrix components | Reduces matrix effects; allows for fast and simple extraction and cleanup. | nih.gov |
| EEM-PARAFAC | Liquid Culture | Phenanthrene and metabolites / Turbidity, other fluorophores | Quantifies targets without extensive separation; corrects for turbidity and spectral overlap from other fluorescent compounds. | nih.gov |
Detailed validation studies demonstrate the success of these methods in mitigating matrix effects. For example, a modified QuEChERS method developed for the analysis of benzo[a]pyrene in bread showed excellent performance.
Table 2: Performance Data for QuEChERS Method in Bread Matrix
| Parameter | Result |
|---|---|
| Extraction Solvent | Acetone |
| Linearity (R²) (0.5-20 ng/g) | 0.997 |
| Limit of Detection (LOD) | 0.3 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/g |
| Average Recovery | 95-120% |
| Relative Standard Deviation (RSD) | <14.5% |
Data derived from a study on Benzo[a]pyrene analysis in bread samples. nih.gov
Environmental Presence, Occurrence, and Transformation Research of Benzo C Phenanthrene and Hydroxylated Pahs
Formation Mechanisms during Incomplete Combustion Processes
Polycyclic aromatic hydrocarbons (PAHs), including benzo[c]phenanthrene (B127203), are primarily formed during the incomplete combustion of organic materials. researchgate.netmdpi.com This process, known as pyrolysis and pyrosynthesis, can stem from both natural events like forest fires and volcanic eruptions, and more significantly, from man-made activities. mdpi.com Anthropogenic sources are extensive and include industrial processes, vehicle emissions, and the burning of fossil fuels. researchgate.netnih.gov
The formation of complex PAHs like benzo[a]pyrene (B130552), a well-studied carcinogen, involves the growth of smaller aromatic structures. mdpi.comnih.gov Mechanisms such as the methyl addition/cyclization (MAC) have been proposed, where methyl radicals add to existing PAH structures, leading to the formation of new rings. mdpi.com For instance, benzo[a]pyrene can be formed from chrysene (B1668918) and benzo[a]anthracene through a series of reactions including hydrogen abstractions, methyl radical additions, and ring closures. mdpi.comresearchgate.net The vast majority of PAH emissions are linked to human activities. mdpi.com
Hydroxylated PAHs (OH-PAHs), which are metabolites of PAHs, can also be directly released into the environment. A major source of OH-PAHs in the atmosphere is the incomplete combustion of coal and biomass. mdpi.com
Occurrence in Environmental Media (e.g., air, water, soil, sediments)
Benzo[c]phenanthrene and its hydroxylated derivatives are found across various environmental compartments due to their widespread formation and transport. wikipedia.orgepa.gov
Air: PAHs adhere to airborne particulate matter, facilitating their entry into respiratory systems. mdpi.com The concentration of individual PAHs in the air can vary significantly, typically ranging from less than 0.1 to 100 ng/m³. nih.gov
Water: The presence of PAHs in surface waters is largely attributed to atmospheric deposition. cdc.gov However, specific sources like industrial effluents, urban runoff, and oil spills can be major contributors in certain bodies of water. cdc.gov Hydroxylated PAHs are more water-soluble than their parent compounds, leading to their detection in various aqueous environments, including surface water. mdpi.com Studies have confirmed the ubiquitous presence of OH-PAHs in water. mdpi.com For example, a screening of a lake in Hebei, China, detected several OH-PAHs, although at generally low concentrations. mdpi.com
Soil and Sediments: Due to their lipophilic nature and persistence, PAHs accumulate in soil. mdpi.com They can be incorporated into soil from sources like charred litter after fires. cdc.gov Sediments are considered a major environmental sink for PAHs because degradation is very slow in this medium. canada.ca The sorption of PAHs to soil and sediment increases with higher organic carbon content and particle surface area. cdc.gov
The following table provides a summary of the occurrence of PAHs in different environmental media:
| Environmental Medium | Key Findings |
| Air | PAHs are primarily adsorbed to airborne particulate matter. nih.gov Concentrations of individual PAHs typically range from <0.1 to 100 ng/m³. nih.gov |
| Water | Atmospheric deposition is a major source of PAHs in surface waters. cdc.gov Hydroxylated PAHs are more soluble and ubiquitously found in water. mdpi.com |
| Soil & Sediments | PAHs accumulate in soil due to their lipophilic properties. mdpi.com Sediments act as a major sink for PAHs due to slow degradation. canada.ca |
Studies on Environmental Transport Modes (e.g., particulate association)
The primary mode of environmental transport for most PAHs is through association with particulate matter in the air and water, owing to their low water solubility and vapor pressure. epa.govcanada.ca
Vegetation, especially tree canopies, can effectively capture this particulate matter. mdpi.com The rate of deposition is influenced by meteorological conditions such as temperature and wind speed. mdpi.com In aquatic systems, combustion-derived PAHs adsorbed to suspended sediments are a major transport mechanism. cdc.gov
The size of the particulate matter is a critical factor; PAHs attached to particles smaller than 2 µm in diameter can more easily enter the respiratory and circulatory systems. mdpi.com The transport of PAHs in porous media like aquifer sand can be enhanced by mobile colloids such as bacteria. cdc.gov
Biodegradation Studies (e.g., in soil matrices)
Biodegradation is a key process for the removal of PAHs from the environment. nih.govnih.gov Bacteria play a significant role in the breakdown of these compounds. The initial step in the aerobic bacterial catabolism of a PAH molecule is the oxidation to a dihydrodiol. nih.gov
The rate of biodegradation is generally inversely related to the size and complexity of the PAH molecule. nih.gov For instance, the half-life of phenanthrene (B1679779) (a three-ring PAH) in soil and sediment can range from 16 to 126 days, while for benzo[a]pyrene (a five-ring PAH), it can be from 229 to over 1,400 days. nih.gov
Several bacterial species have been identified that can degrade high-molecular-weight PAHs. For example, Mycobacterium vanbaalenii PYR-1 can oxidize benzo[a]pyrene at multiple positions. nih.gov Some bacteria can utilize PAHs as their sole source of carbon and energy. mdpi.comiiardjournals.org For example, Pseudomonas aeruginosa and Rhodococcus sp. have been shown to degrade a significant percentage of benzo[a]pyrene in laboratory settings. mdpi.com The degradation of PAHs can also be achieved by microbial consortia, which may be more effective than single strains. mdpi.comamazonaws.com
The following table summarizes the degradation of select PAHs by different bacteria:
| PAH | Degrading Bacteria | Key Findings | Reference |
| Benzo[a]pyrene | Mycobacterium vanbaalenii PYR-1 | Initially oxidizes BaP at C-4,5, C-9,10, and C-11,12. | nih.gov |
| Benzo[a]pyrene | Pseudomonas aeruginosa PSA5 | Degraded 88% of 50 ppm BaP within 25 days. | mdpi.com |
| Benzo[a]pyrene | Rhodococcus sp. NJ2 | Degraded 47% of 50 ppm BaP within 25 days. | mdpi.com |
| Phenanthrene | Various (e.g., Pseudomonas, Burkholderia) | Utilized as a sole carbon and energy source by several bacterial strains. | nih.gov |
Photochemical Transformations (e.g., photoreduction and photooxidative side reactions of related compounds)
PAHs can undergo photochemical transformations in the environment, particularly when exposed to light. nih.gov The primary photochemical reaction for PAHs is oxidation, which leads to the formation of more water-soluble oxygenated compounds. nih.gov This process is a major degradation pathway for PAHs in aquatic environments. nih.gov
The phototoxicity of PAHs can be significantly increased upon exposure to light. nih.gov This is due to two main processes: photosensitization, where reactive oxygen species are generated, and photomodification, where the PAH structure is altered. nih.gov Photomodification of PAHs often results in oxygenated products, some of which can be more toxic than the parent compound. nih.gov
For example, upon light irradiation in aqueous solutions, the hydroxylated PAH 1-hydroxypyrene (B14473) is converted to pyrenequinones. nih.gov Similarly, nitro-PAHs can photolyze to form quinones. youtube.com The rate of photochemical degradation of nitro-PAHs is dependent on the position of the nitro group. nih.gov
Considerations in Environmental Monitoring and Regulatory Frameworks for PAHs
Given their potential for harm, PAHs are subject to environmental monitoring and regulation. nih.govnih.gov The U.S. Environmental Protection Agency (EPA) has designated 16 unsubstituted PAHs as priority pollutants. nih.gov
Regulatory frameworks often set maximum permissible levels for certain PAHs in various media. For instance, the European Union's REACH regulation restricts the concentration of eight specific PAHs in consumer products that come into contact with the skin to 1 mg/kg. talema.commeasurlabs.com For toys and childcare articles, the limit is stricter at 0.5 mg/kg. measurlabs.com EU regulations also establish maximum levels for PAHs in certain foodstuffs, particularly those that are smoked, roasted, grilled, or dried. talema.commeasurlabs.com
In the United States, the National Institute for Occupational Safety and Health (NIOSH) recommends a workplace air exposure limit for PAHs of less than 0.1 mg/m³. nih.gov The Clean Water Act regulates PAHs in industrial effluents, either as part of a "Total Toxic Organics" limit or with specific limitations for certain industrial categories. nih.gov
The monitoring of human exposure to PAHs often involves measuring their metabolites, such as mono-hydroxylated PAHs (OH-PAHs), in urine. researchgate.netnih.gov The Centers for Disease Control and Prevention (CDC) has focused on ten target hydroxylated PAH urinary metabolites for biomonitoring purposes. isotope.com
Structure Activity Relationships and Design Principles for Benzo C Phenanthrene Derivatives
Elucidation of Structural Features Influencing Chemical Reactivity and Stability
The chemical reactivity and stability of benzo[c]phenanthrene (B127203) derivatives are intrinsically linked to their unique and sterically strained structures. The parent molecule, benzo[c]phenanthrene, is a nonplanar polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings. wikipedia.org This nonplanarity is a key determinant of its chemical behavior.
The stability of benzo[c]phenanthrene derivatives can also be influenced by external factors such as the solvent. Like other PAHs, they are generally more stable in nonpolar organic solvents and less stable in polar, oxidizing solvents. pjoes.com For example, some PAHs show rapid degradation in dimethyl sulfoxide (B87167) (DMSO), a solvent with strong oxidizing properties, especially in the presence of light which can initiate photochemical reactions. pjoes.com
The metabolism of benzo[c]phenanthrene in biological systems often involves the formation of diol epoxides in the fjord region, which are considered ultimate carcinogens. nih.gov The reactivity of these metabolites is a critical factor in their biological activity.
Design and Synthesis of Novel Benzo[c]phenanthrene Derivatives for Specific Research Applications
The unique structural and electronic properties of the benzo[c]phenanthrene skeleton make it a valuable building block for the design and synthesis of novel functional materials and biologically active compounds. researchgate.net Researchers have developed various synthetic strategies to access a range of derivatives for specific applications.
One area of application is in optoelectronics. The extended π-conjugated system of benzo[c]phenanthrene derivatives gives rise to interesting photophysical properties, including fluorescence in the visible region. researchgate.net Synthetic efforts have focused on creating new derivatives with tailored absorption and emission characteristics for potential use in electronic devices. researchgate.net
Another significant research application is in the field of medicinal chemistry, particularly in the development of cytotoxic agents. researchgate.netresearchgate.net By modifying the benzo[c]phenanthrene core with various functional groups, scientists can tune the molecule's biological activity. For example, derivatives have been synthesized and evaluated for their ability to act as topoisomerase inhibitors, a key target in cancer therapy. nih.gov
Several synthetic methodologies are employed to create these novel derivatives:
Heck Coupling and Oxidative Photocyclization: This two-step process is a common route to synthesize benzo[c]phenanthrene ketones. researchgate.net
Friedlander Annulation: A double Friedlander reaction has been used to produce novel 5,8-diazabenzo[c]phenanthrenes, which are aza-analogs of the parent hydrocarbon. nih.gov
Multi-step Procedures: The synthesis of more complex derivatives, such as those with amino side chains, often involves multi-step sequences including aromatization, chlorination, and substitution reactions. nih.gov
These synthetic strategies allow for the introduction of a wide variety of substituents, enabling the systematic study of structure-activity relationships.
Impact of Substituent Effects on Spectroscopic and Chemical Properties
The introduction of substituents onto the benzo[c]phenanthrene framework can have a profound impact on its spectroscopic and chemical properties. The nature and position of these substituents can be used to fine-tune the molecule's characteristics for specific applications.
Spectroscopic Properties: The electronic absorption and emission spectra of benzo[c]phenanthrene derivatives are particularly sensitive to substitution. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, leading to shifts in the absorption and emission maxima. For example, a newly synthesized benzo[c]phenanthrene ketone was found to exhibit emission in the visible region. researchgate.net The photoluminescence properties can be further modified, with some derivatives showing blue-shifted emissions. researchgate.net
Chemical Properties: Substituents also play a crucial role in modifying the chemical reactivity and biological activity of benzo[c]phenanthrene derivatives. In the context of cytotoxic agents, the presence, position, and nature of functional groups can determine the compound's efficacy. researchgate.net For instance, the introduction of amino side chains at the 6-position of benzo[c]phenanthridine (B1199836) derivatives was explored to study structure-activity relationships for antitumor properties. nih.gov The goal of such studies is often to enhance the interaction of the molecule with its biological target, such as topoisomerase enzymes. nih.gov
The following table summarizes the effects of different substituents on the properties of benzo[c]phenanthrene derivatives:
| Substituent/Modification | Effect on Properties | Research Application |
| Ketone Group | Emission in the visible region | Optoelectronics, Synthetic intermediate |
| Amino Side Chains | Altered cytotoxicity and topoisomerase inhibition | Antitumor agents |
| Aza-substitution (e.g., 5,8-diaza) | Modified electronic structure and biological activity | Medicinal chemistry |
Helicity and Chirality in Benzo[c]phenanthrene Systems
The nonplanar structure of the benzo[c]phenanthrene core can give rise to helicity and chirality, which are important stereochemical features. The fusion of the four benzene rings in a 'c'-shaped arrangement forces the molecule to adopt a helical twist to alleviate steric strain between the terminal rings. researchgate.net This inherent three-dimensional structure is a key aspect of its chemistry.
Benzo[c]phenanthrene itself is considered a researchgate.nethelicene, the smallest in the helicene series. researchgate.net This helical shape means that the molecule is chiral, existing as two non-superimposable mirror images (enantiomers). This chirality is a critical consideration in its interaction with other chiral molecules, such as biological macromolecules.
The synthesis of substituted benzo[c]phenanthrene derivatives often results in racemic mixtures, meaning both enantiomers are present in equal amounts. The development of enantioselective syntheses or the separation of these enantiomers is an important area of research, particularly for applications in medicinal chemistry and materials science where a single enantiomer may have the desired activity or properties.
The helical and chiral nature of benzo[c]phenanthrene derivatives is a fundamental aspect of their structure that influences their reactivity, spectroscopic properties, and biological interactions.
Future Directions and Emerging Research Areas for Benzo C Phenanthren 5 Ol
Development of More Efficient and Sustainable Synthetic Routes
The development of efficient and environmentally friendly methods for synthesizing complex organic molecules is a cornerstone of modern chemistry. For benzo[c]phenanthren-5-ol and its derivatives, research is moving beyond traditional, often harsh, synthetic protocols.
One established method for creating the core structure of such compounds is the oxidative photocyclization of stilbene (B7821643) derivatives. scribd.com However, this method can have limitations in terms of yield and scalability. More recent approaches have focused on directed metalation strategies. For instance, the use of directed remote metalation (DreM) has shown promise in the synthesis of phenacene-helicene hybrids, which can include this compound as a structural motif. acs.orgnih.gov This technique allows for regioselective functionalization, which is crucial for building complex polycyclic systems.
Future research will likely focus on catalytic systems that can achieve high yields and selectivity under milder conditions. This includes exploring novel transition metal catalysts and developing one-pot synthesis procedures that minimize waste and energy consumption. researchgate.net The goal is to create synthetic pathways that are not only efficient but also adhere to the principles of green chemistry, reducing the environmental impact of chemical manufacturing.
Advanced Spectroscopic Probes and Imaging Techniques for Characterization
A thorough understanding of a molecule's properties relies on sophisticated characterization techniques. For this compound, a combination of spectroscopic methods is employed to elucidate its structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in determining the connectivity of atoms within the molecule. The 1H NMR spectrum of this compound shows characteristic signals in the aromatic region, providing a fingerprint of the compound. acs.orgnih.gov
Beyond basic structural confirmation, advanced techniques are being used to probe the molecule's behavior. Fluorescence spectroscopy, for example, can reveal information about the electronic transitions within the polycyclic aromatic system. acs.orgnih.gov However, it has been noted that the fluorescence of this compound can be weak, necessitating sensitive instrumentation for detection. acs.orgnih.gov
Future research will likely involve the application of time-resolved spectroscopy to study the excited-state dynamics of this compound and related compounds. Furthermore, the development of novel imaging techniques at the nanoscale could provide unprecedented insights into how these molecules arrange themselves in solid-state materials, which is crucial for their application in electronic devices.
Integration with Materials Science for Novel Applications (e.g., organic materials, electronic devices)
Polycyclic aromatic hydrocarbons with extended π-conjugated systems are attractive building blocks for new organic materials with applications in electronics and optoelectronics. acs.org The unique structure of this compound makes it a candidate for incorporation into larger, more complex systems.
The field of organic electronics is rapidly expanding, with a demand for new materials for devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The planar and rigid structure of the benzo[c]phenanthrene (B127203) core can facilitate π-π stacking, which is essential for charge transport in these devices. The hydroxyl group offers a site for further functionalization, allowing for the fine-tuning of the molecule's electronic properties and solubility.
Research is ongoing to synthesize novel "twistacenes" and other contorted aromatic structures that can exhibit unique photophysical properties. acs.orgnih.gov The integration of this compound into such frameworks could lead to the development of materials with tailored properties for specific applications in materials science.
Mechanistic Insights into Complex Reaction Pathways
Understanding the mechanisms of the reactions used to synthesize and modify this compound is critical for optimizing these processes. For example, the intramolecular cyclization of (1-phenylnaphthalen-2-yl)acetic acid derivatives to form the benzo[c]phenanthrene skeleton has been studied. scribd.comresearchgate.net Interestingly, under certain acidic conditions, this reaction does not yield the expected this compound, but instead leads to a dimeric condensation product. scribd.com
Investigating such "unusual" reaction pathways provides valuable mechanistic insights. scribd.comresearchgate.netpresiuniv.ac.in It highlights the subtle interplay of steric and electronic effects that govern the reactivity of these complex polycyclic systems. Future research will likely employ computational modeling in conjunction with experimental studies to gain a deeper understanding of the transition states and intermediates involved in these transformations. This knowledge will be instrumental in designing more predictable and efficient synthetic routes.
Refinement of Analytical Methodologies for Ultra-Trace Detection
Given that polycyclic aromatic hydrocarbons are often found as environmental pollutants, the ability to detect them at very low concentrations is of paramount importance. researchgate.net Hydroxylated PAHs like this compound are metabolites of their parent compounds and can serve as biomarkers of exposure.
Current analytical methods for the detection of PAHs and their derivatives typically involve chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for sensitive and specific detection. ontosight.ai
The future in this area lies in the development of even more sensitive and high-throughput analytical methods. This could include the use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), to improve selectivity and reduce matrix interference. Additionally, the development of novel sample preparation techniques will be crucial for extracting and concentrating these compounds from complex environmental and biological matrices, enabling their detection at ultra-trace levels.
Cross-Disciplinary Research Initiatives in Polycyclic Aromatic Systems Chemistry
The study of this compound and other polycyclic aromatic systems is inherently interdisciplinary. It brings together organic chemists, materials scientists, analytical chemists, and toxicologists. presiuniv.ac.inontosight.ai
Future progress in this field will depend on fostering collaborations across these disciplines. For instance, synthetic chemists can design and create novel PAH derivatives with specific properties requested by materials scientists for electronic applications. unit.no In turn, the development of advanced analytical techniques by analytical chemists can help toxicologists to better understand the metabolic fate and potential health effects of these compounds. ontosight.ai
These cross-disciplinary initiatives will be essential for tackling the complex challenges and unlocking the full potential of polycyclic aromatic systems chemistry, from fundamental scientific understanding to the development of innovative technologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzo[c]phenanthren-5-ol, and what experimental conditions yield optimal purity?
- This compound derivatives are synthesized via multi-step organic reactions, often involving cyclization and hydroxylation. For example, Samanta et al. (2012) reported unusual observations during synthesis, such as unexpected regioselectivity in hydroxylation steps, necessitating careful control of reaction temperature (80–100°C) and use of anhydrous solvents (e.g., THF or DCM) to minimize side products .
- Key reagents include Grignard reagents for ketone formation and catalytic Pd/C for hydrogenation. Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- 1H/13C NMR and X-ray crystallography are standard for structural confirmation. For example, single-crystal X-ray diffraction (292 K, R factor = 0.043) resolves bond angles and torsional strain in polycyclic systems .
- Mass spectrometry (HRMS) identifies molecular ions (e.g., [M+H]+ at m/z 245.12) and fragmentation patterns. HPLC (C18 column, methanol/water gradient) assesses purity (>98%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE Requirements : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Collect in sealed containers for incineration by certified hazardous waste services. Avoid aqueous disposal due to potential environmental persistence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound derivatives?
- Discrepancies in cytochrome P450 (CYP) metabolism (e.g., CYP1A1 vs. CYP1B1 activation) require isotope-labeled tracer studies and knockout cell models to isolate enzyme-specific pathways. For instance, benzo[a]pyrene’s metabolism shows CYP1A1 dominance in hepatic systems, but extrahepatic tissues may utilize alternative isoforms .
- LC-MS/MS quantifies reactive intermediates (e.g., diol epoxides) and DNA adducts (e.g., BPDE-DNA) to correlate metabolic activation with genotoxicity .
Q. What experimental strategies optimize the regioselective functionalization of this compound for drug discovery?
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic aromatic substitution sites, guiding functional group introduction (e.g., bromination at C-3 vs. C-7) .
- Directed Metalation : Use n-BuLi/TMEDA to deprotonate specific positions, followed by quenching with electrophiles (e.g., DMF for formylation) .
Q. How do researchers address conflicting spectral data (e.g., NMR shifts) in structurally similar this compound analogs?
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing shift changes at 25°C vs. −40°C .
- NOESY/ROESY : Detects through-space interactions to distinguish between isomers (e.g., axial vs. equatorial hydroxyl groups) .
Methodological Challenges and Solutions
Q. What are the limitations of current oxidative stress assays for this compound, and how can they be improved?
- Challenge : Standard assays (e.g., DCFH-DA for ROS) lack specificity for quinone-mediated redox cycling.
- Solution : Combine EPR spectroscopy with spin traps (e.g., DMPO) to detect semiquinone radicals. Quantify H2O2 production via Amplex Red assays .
Q. How can researchers design controlled studies to evaluate the environmental persistence of this compound?
- Microcosm Experiments : Simulate soil/water systems with 14C-labeled compound to track degradation half-life (t1/2). Use GC-MS to identify breakdown products (e.g., phenolic acids) .
- QSAR Models : Predict bioaccumulation potential using logP (measured: ~3.8) and molecular polarizability (83.4 cm³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
